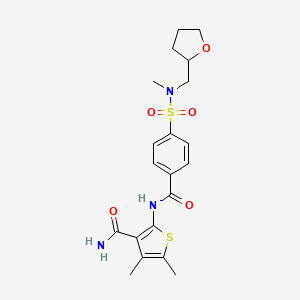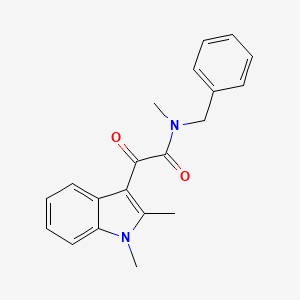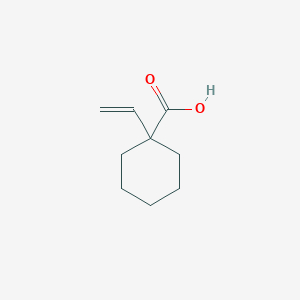
1-Vinylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Vinylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexane, featuring a vinyl group and a carboxylic acid group attached to the cyclohexane ring
Preparation Methods
1-Vinylcyclohexane-1-carboxylic acid can be synthesized through several methods:
Hydrogenation of Benzoic Acid: This method involves the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, which can then be further modified to introduce the vinyl group.
Grignard Reagent Reaction: The reaction of a Grignard reagent with an appropriate precursor can yield this compound. .
Oxidation of Alkenes: The oxidative cleavage of alkenes can also be employed to prepare carboxylic acids, including this compound.
Chemical Reactions Analysis
1-Vinylcyclohexane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, using reagents such as lithium aluminum hydride.
Substitution: The vinyl group can undergo electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr) to form bromo derivatives
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylates or alcohols.
Scientific Research Applications
1-Vinylcyclohexane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-vinylcyclohexane-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-Vinylcyclohexane-1-carboxylic acid can be compared with other similar compounds:
Cyclohexanecarboxylic Acid: This compound lacks the vinyl group, making it less reactive in electrophilic addition reactions.
Cyclohexene-1-carboxylic Acid: Similar to this compound but with different reactivity due to the position of the double bond.
Vinylcyclohexane: This compound lacks the carboxylic acid group, affecting its solubility and reactivity in redox reactions.
Properties
IUPAC Name |
1-ethenylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-9(8(10)11)6-4-3-5-7-9/h2H,1,3-7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZCJGGPRDQHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
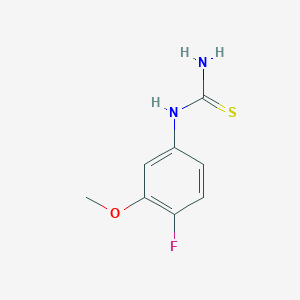
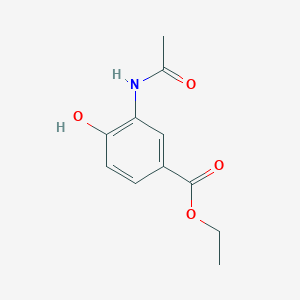
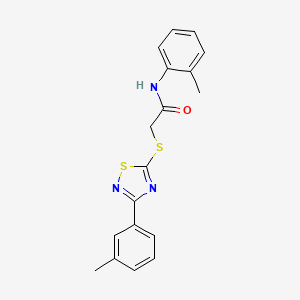
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2457277.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2457278.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2457279.png)
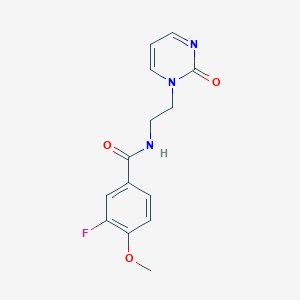
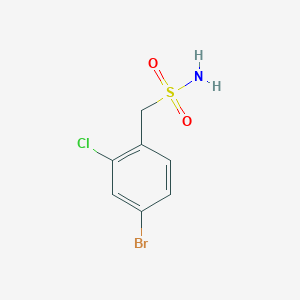
![N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide](/img/structure/B2457287.png)
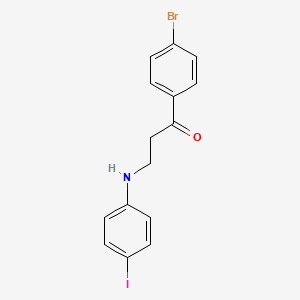
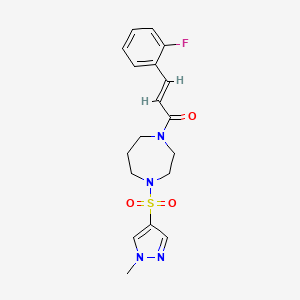
![METHYL 4-(2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B2457292.png)
